N-Methyl-N-(2-pyridyl)formamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-pyridin-2-ylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-9(6-10)7-4-2-3-5-8-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRVEOCOAHGVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986426 | |
| Record name | N-Methyl-N-pyridin-2-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67242-59-5 | |
| Record name | N-Methyl-N-2-pyridinylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67242-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(pyridine-2-yl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067242595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-pyridin-2-ylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-(pyridine-2-yl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualization of N Methyl N 2 Pyridyl Formamide Within Pyridine Derivatives
Pyridine (B92270) and its derivatives are a cornerstone of heterocyclic chemistry, playing a vital role in numerous applications ranging from medicinal chemistry to materials science. researchgate.netnih.gov These compounds are characterized by a six-membered aromatic ring containing one nitrogen atom, which imparts unique chemical properties. researchgate.net The pyridine scaffold is found in many natural products, including essential biomolecules like niacin (vitamin B3) and various alkaloids. nih.gov Its presence in a vast number of FDA-approved drugs underscores its importance as a "privileged scaffold" in pharmaceutical development. rsc.org
N-Methyl-N-(2-pyridyl)formamide is a specific derivative of pyridine, featuring a formamide (B127407) group attached to the nitrogen of a methylamino substituent at the 2-position of the pyridine ring. sigmaaldrich.com This substitution pattern enhances its reactivity and solubility, making it an excellent building block for more complex molecules. chemimpex.com The pyridine ring itself can influence the reactivity of the attached formamide group, contributing to the compound's utility in organic synthesis. chemimpex.com
Significance of N Methyl N 2 Pyridyl Formamide in Synthetic Methodologies
The primary significance of N-Methyl-N-(2-pyridyl)formamide in synthetic organic chemistry lies in its role as a formylating agent. sigmaaldrich.comchemicalbook.com It is often referred to as "Meyers' Reagent". sigmaaldrich.comscientificlabs.co.uktcichemicals.com Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, as aldehydes are versatile intermediates that can be converted into a wide array of other functional groups.
This reagent is particularly effective for the formylation of Grignard reagents and certain organolithium compounds. chemicalbook.com The reaction involves the nucleophilic attack of the organometallic reagent on the formyl group of this compound, followed by hydrolysis to yield the corresponding aldehyde. This method provides a reliable route to aldehydes that can be challenging to synthesize via other methods.
One notable application is its use in the synthesis of 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk The versatility of this compound is further demonstrated by its role as a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com For instance, it has been utilized in the development of drugs targeting neurological disorders and in the formulation of more effective pesticides and herbicides. chemimpex.comchemimpex.com
Below is a table summarizing some key physical and chemical properties of this compound:
| Property | Value |
| CAS Number | 67242-59-5 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Boiling Point | 71-72 °C at 0.05 mmHg |
| Density | 1.137 g/mL at 25 °C |
| Refractive Index | n20/D 1.566 |
This data is compiled from multiple sources. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk
Overview of Research Trajectories for N Methyl N 2 Pyridyl Formamide
Established Synthetic Routes to this compound
The traditional synthesis of this compound often involves the formylation of N-methyl-2-aminopyridine. One common and robust method is the reaction of 2-aminopyridine (B139424) with methyl formate (B1220265) in the presence of a base like potassium carbonate. This reaction is typically conducted in a solvent such as dimethylformamide (DMF) at controlled temperatures.
Another established approach is the use of formic acid or its derivatives to formylate the secondary amine precursor, 2-(methylamino)pyridine. For instance, acetic formic anhydride (B1165640) (AFA), which can be generated in situ from formic acid and acetic anhydride, is an effective formylating agent that reacts rapidly with amines to produce formamides in high yields. nih.gov
A summary of common starting materials for these established routes is presented below.
| Precursor 1 | Precursor 2 | Product |
| 2-(Methylamino)pyridine | Formic Acid | This compound |
| 2-(Methylamino)pyridine | Formyl acetate (B1210297) | This compound |
| 2-Aminopyridine | Methyl Formate | This compound |
Table 1: Common Precursors in Established Synthetic Routes.
Strict anhydrous conditions are a critical requirement for these methods to prevent the hydrolysis of the formamide group, which would otherwise reduce the yield.
Advancements in this compound Synthesis
Recent research has focused on developing more rapid and efficient syntheses. A notable advancement is the application of a modified Leuckart reaction. digitellinc.com Researchers demonstrated a rapid synthesis by reacting 2-acetylpyridine (B122185) with N-methylformamide at elevated temperatures (180-186°C). digitellinc.com This method significantly reduces the reaction time to just 15 minutes, achieving an isolated yield of 85% for the related compound N-methyl-N-[1-(2-pyridyl)ethyl]formamide. digitellinc.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring enhances the electrophilicity of the carbonyl group, accelerating the reaction. digitellinc.com
Catalytic methods have also emerged as a significant advancement. The use of transition metal catalysts allows for the synthesis of formamides under milder conditions. For example, a ruthenium N-heterocyclic carbene complex has been shown to catalyze the N-formylation of amines using methanol (B129727) as the formylating agent source. nih.gov
Green Chemistry Approaches in this compound Preparation
In line with the principles of green chemistry, significant efforts have been made to utilize carbon dioxide (CO₂), a renewable and non-toxic C1 source, for N-formylation reactions. These methods offer a more sustainable alternative to traditional formylating agents.
One such approach employs a catalyst system composed of commercially available zinc acetate (Zn(OAc)₂) and 1,10-phenanthroline (B135089) (phen) in the presence of a hydrosilane reducing agent. rsc.orgresearchgate.net This system effectively catalyzes the N-formylation of amines with CO₂ under mild conditions. For example, the reaction of N-methylaniline with phenylsilane (B129415) under a CO₂ atmosphere at 25°C yielded the corresponding formamide in 92% yield. rsc.org The proposed mechanism suggests that the basic acetate anion of the catalyst plays a key role in activating both the Si-H and N-H bonds. rsc.orgresearchgate.net
Another green catalytic system involves C-scorpionate metal complexes for the CO₂-driven N-formylation of amines. nih.gov Using sodium borohydride (B1222165) as the reducing agent and acetonitrile (B52724) as the solvent, N-methylaniline can be efficiently converted to N-methyl-N-phenylformamide under 5 bar of CO₂ pressure at temperatures between 30 and 80°C. nih.gov
A comparison of these green catalytic methods is detailed in the table below.
| Catalyst System | C1 Source | Reducing Agent | Key Conditions | Product Yield (for N-methylaniline) |
| Zn(OAc)₂ / 1,10-phenanthroline | CO₂ | Phenylsilane (PhSiH₃) | 25°C | 92% |
| C-Scorpionate Metal Complexes | CO₂ | Sodium Borohydride (NaBH₄) | 30-80°C, 5 bar CO₂ | High conversion |
Table 2: Green Catalytic Systems for N-Formylation. rsc.orgnih.gov
These methods represent a significant step towards more environmentally benign processes for producing this compound and related compounds.
Scale-Up Considerations for this compound Production
Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness.
One of the primary considerations is the choice of synthetic route. For large-scale production, continuous processing is often favored over batch processing. A two-step continuous process for a related compound, N-methylformamide, involves the catalytic dehydrogenation of methanol to methyl formate, followed by an amination reaction. google.com This type of process can be adapted and offers advantages such as simplicity and high throughput. google.com
Catalyst stability and reusability are also critical for scale-up, particularly for the advanced and green chemistry approaches. The Zn(OAc)₂/phen catalyst system has demonstrated high thermal stability and a remarkable turnover number (TON) of 385,000 at 150°C, making it a promising candidate for industrial application. rsc.orgresearchgate.net The successful scale-up of this reaction to a 10 mmol scale, yielding 1.1 g of product, further supports its potential for larger-scale synthesis. rsc.org
Purification of the final product is another key factor. On a large scale, methods like distillation and crystallization must be optimized. The boiling point of this compound is 71-72°C at a reduced pressure of 0.05 mmHg, which is a key parameter for purification by vacuum distillation. sigmaaldrich.comchemicalbook.com Ensuring the removal of unreacted starting materials and catalysts is essential to achieve the high purity required for its applications, especially in the pharmaceutical industry. sigmaaldrich.com
Finally, the management of reaction conditions, such as temperature and pressure, and the handling of potentially sensitive reagents require robust engineering controls to ensure a safe and reproducible manufacturing process. google.com
This compound as a Formylating Agent
This compound, also known as Meyers' reagent, serves as a highly effective agent for the direct conversion of organometallic species into aldehydes. erowid.orgsigmaaldrich.com Its utility stems from a cleverly designed molecular architecture that mitigates common side reactions encountered with simpler formylating agents like N,N-dimethylformamide (DMF). erowid.orgcore.ac.uk
Reaction Scope and Substrate Diversity
The application of this compound extends across a variety of organometallic substrates, demonstrating its broad utility in synthesis. It is particularly effective for the formylation of Grignard reagents and certain organolithium compounds. erowid.org Research has shown its successful application with organomagnesium halides derived from a range of organic precursors, including aryl, alkyl, vinyl, and acetylenic halides. erowid.org
For instance, aryl Grignard reagents, whether bearing electron-donating or electron-withdrawing groups, are readily converted to their corresponding benzaldehydes in high yields. The reaction is also efficient for primary and secondary alkyl Grignard reagents. Furthermore, the reagent has proven effective in synthesizing α,β-unsaturated aldehydes from vinyl Grignard reagents and acetylenic aldehydes from alkynyl Grignard reagents, showcasing its wide-ranging applicability. erowid.org While its use with organolithium reagents is also noted, detailed examples in the literature are less extensive than for their Grignard counterparts. erowid.org
Mechanistic Pathways of Formylation Reactions Involving this compound
The high efficiency of this compound is attributed to a distinct mechanistic pathway that prevents the common problem of over-addition. erowid.orgcore.ac.uk When an organometallic reagent, such as a Grignard reagent (R-MgX), reacts with a typical formamide like DMF, the initially formed aldehyde can be attacked by a second equivalent of the nucleophilic Grignard reagent, leading to the formation of a secondary alcohol as a significant byproduct.
In contrast, the reaction with this compound proceeds through a stable intermediate that protects the aldehyde as it is formed. The key to this protection lies in the presence of the pyridyl nitrogen atom. Upon the initial nucleophilic attack of the organometallic reagent on the formyl carbon, a tetrahedral intermediate is formed. The pyridyl nitrogen, positioned ortho to the formylating group, acts as an internal ligand, chelating to the magnesium atom. erowid.orgcore.ac.uk
This chelation results in the formation of a stable, six-membered ring intermediate. This structure is sterically hindered and electronically deactivated, effectively preventing the release of the free aldehyde into the reaction mixture where it could be attacked by another equivalent of the organometallic reagent. The aldehyde is only liberated upon acidic workup, which breaks down the chelate complex. This mechanism ensures that the reaction stops cleanly at the aldehyde stage, leading to high yields and purity of the desired product. erowid.org
Regioselectivity and Stereoselectivity in this compound-Mediated Formylations
The reactions mediated by this compound generally exhibit excellent regioselectivity. The formylation occurs specifically at the carbon atom bearing the metallic component of the organometallic reagent. For example, the reaction of p-tolylmagnesium bromide exclusively yields p-tolualdehyde, with no evidence of formylation at other positions on the aromatic ring. erowid.org This high degree of regiocontrol is a direct consequence of the nature of the organometallic reagent, where the carbon-metal bond dictates the site of nucleophilic attack.
While the regioselectivity is well-established through various examples, comprehensive studies on the stereoselectivity of formylations using this compound with chiral, non-racemic organometallic reagents are not extensively documented in the literature. In typical additions to achiral ketones and aldehydes, the use of achiral Grignard or organolithium reagents results in a racemic mixture of products if a new stereocenter is formed. harvard.edu
Interactions of this compound with Organometallic Reagents
The synthesis of aldehydes is a pivotal transformation in organic chemistry, and the reaction of this compound with organometallic reagents provides a robust and direct method to achieve this.
Grignard Reagent Reactivity with this compound for Aldehyde Synthesis
A significant application of this compound is its one-step reaction with Grignard reagents for the high-yield synthesis of aldehydes. erowid.org The process is operationally simple: the Grignard reagent is added to a solution of the formylating agent in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperature (e.g., 0 °C). The reaction is typically rapid and, after quenching with dilute aqueous acid, provides the aldehyde product in a high state of purity. erowid.org An added benefit of this method is the efficient recovery of the 2-(N-methylamino)pyridine byproduct, which can be regenerated. erowid.org
The versatility of this method is demonstrated by its effectiveness with a wide array of Grignard reagents, as detailed in the table below.
| Grignard Reagent (R-MgX) | Aldehyde Product (R-CHO) | Yield (%) |
| Phenylmagnesium bromide | Benzaldehyde | 95 |
| p-Tolylmagnesium bromide | p-Tolualdehyde | 94 |
| o-Tolylmagnesium bromide | o-Tolualdehyde | 92 |
| p-Anisylmagnesium bromide | p-Anisaldehyde | 96 |
| 1-Naphthylmagnesium bromide | 1-Naphthaldehyde | 90 |
| n-Hexylmagnesium bromide | Heptanal | 85 |
| Cyclohexylmagnesium chloride | Cyclohexanecarboxaldehyde | 88 |
| Vinylmagnesium bromide | Acrolein | 75 |
| Phenylethynylmagnesium bromide | Phenylpropiolaldehyde | 81 |
| Data sourced from Comins & Meyers, Synthesis 1978. erowid.org |
Lithium-Halogen Exchange and Subsequent Formylation with this compound
Organolithium reagents are another major class of nucleophiles used in C-C bond formation. A primary method for their preparation, especially for aryl and vinyl species, is through lithium-halogen exchange. harvard.eduthieme-connect.dewikipedia.org This reaction involves treating an organic halide with an alkyllithium reagent, such as n-butyllithium, to generate a new organolithium species. wikipedia.org
This compound is effective for the formylation of "certain organolithiums". erowid.org For example, it reacts cleanly with commercially available reagents like n-butyllithium and phenyllithium (B1222949) to give the corresponding aldehydes. The general procedure involves adding the organolithium reagent to the formylating agent at low temperatures.
While direct, sequential examples of lithium-halogen exchange followed by trapping with this compound are not as prominently reported as those using DMF, the established reactivity of the Meyers' reagent with organolithiums suggests its utility in such sequences. erowid.orgcommonorganicchemistry.comcommonorganicchemistry.com The generation of an aryllithium or vinyllithium (B1195746) via lithium-halogen exchange, followed by the addition of this compound, represents a viable, though less documented, pathway to the corresponding aldehydes, benefiting from the same chelation-stabilized mechanism that ensures high yields with Grignard reagents. erowid.org
Catalytic Considerations in Organometallic Reactions Utilizing this compound
While direct, widespread application of this compound as a primary ligand in commercially available catalysts is not extensively documented, its structural motifs suggest significant potential for catalytic involvement in organometallic reactions. The molecule contains two key features that are highly relevant in coordination chemistry: a pyridyl nitrogen and an amide group. This arrangement allows it to potentially act as a bidentate N,O-chelating ligand, stabilizing metal centers and influencing the steric and electronic environment of a catalyst.
The efficacy of ligands containing pyridyl and other nitrogen-based heterocyclic groups is well-established in palladium and copper catalysis. For instance, palladium complexes with pyridine-, pyrazole-, or oxazoline-indolyl ligands have been synthesized and shown to be active catalysts for Suzuki cross-coupling reactions. mdpi.comdocumentsdelivered.com Similarly, palladium complexes featuring pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands are investigated as intermediates in catalytic cycles like methane (B114726) activation. beilstein-journals.orgnih.gov The pyridine nitrogen in such ligands plays a crucial role in coordinating the metal center, which can lead to the hydrolysis of other functional groups on the ligand backbone under certain palladium-catalyzed conditions.
In the realm of copper catalysis, ligands with amine and imine functionalities are used to create complexes for reactions like the Chan-Lam coupling, a vital C-N bond-forming transformation. mdpi.com Mechanistic studies on the copper-catalyzed N-arylation of amides (the Goldberg reaction) highlight the importance of chelating ligands in controlling the concentration and reactivity of the active copper(I) amidate species. mit.edu Given these precedents, this compound could foreseeably coordinate to a metal like palladium or copper, forming a stable five-membered chelate ring through its pyridyl nitrogen and the amide oxygen. Such a complex could participate in various cross-coupling reactions, although specific research focusing on its direct use as a ligand remains a developing area.
Other Key Chemical Transformations and Derivatives of this compound
Beyond its potential in catalysis, this compound is a valuable reagent in its own right, primarily employed for introducing formyl groups and synthesizing complex heterocyclic derivatives.
This compound serves as a key component in condensation reactions that generate highly reactive electrophilic species for formylation. Its most notable application is in the Vilsmeier-Haack reaction. ijpcbs.comchemistrysteps.com In this process, the formamide first reacts with an activating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), in a condensation-addition type step. This reaction forms a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org
The formation of this intermediate is critical, as the formamide itself is not electrophilic enough to react with most aromatic systems. The Vilsmeier reagent is the true active species that subsequently participates in electrophilic substitution reactions.
Table 1: Generation of Vilsmeier Reagent from this compound
| Reactants | Activating Agent | Resulting Intermediate | Reaction Type |
| This compound | Phosphorus Oxychloride (POCl₃) | Chloroiminium salt (Vilsmeier Reagent) | Condensation/Addition |
The primary role of this compound, often referred to as Meyers' Reagent, is to facilitate electrophilic formylation, which is a type of substitution reaction. sigmaaldrich.comtcichemicals.com After the formation of the Vilsmeier reagent as described above, this electrophile is used to attack electron-rich aromatic and heteroaromatic compounds, substituting a hydrogen atom with a formyl group (-CHO). organic-chemistry.org
Formation of the electrophilic Vilsmeier reagent from the formamide and an activating agent. wikipedia.org
Electrophilic attack of the Vilsmeier reagent on an electron-rich substrate (e.g., anilines, phenols, activated heterocycles) to form an iminium ion intermediate. chemistrysteps.comwikipedia.org
Hydrolysis of the iminium ion during aqueous workup to yield the final aryl or heteroaryl aldehyde. wikipedia.org
This method is a powerful tool for introducing aldehyde functionalities, which are versatile handles for further synthetic transformations. For example, the Vilsmeier-Haack reaction has been used to introduce a carbaldehyde group at the 3-position of imidazo/pyridine rings, creating key intermediates for the synthesis of more complex molecules. researchgate.net
This compound is used as a building block to synthesize a variety of more complex derivatives. The formylation reactions it enables are often the first step in a multi-step synthesis.
A direct example is its use in the synthesis of 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide. sigmaaldrich.com In this transformation, the formamide provides the formyl group that is incorporated into the final pyrazole (B372694) structure.
Furthermore, the introduction of an aldehyde group via Vilsmeier-Haack formylation opens the door to numerous subsequent structural modifications. The resulting aldehyde can undergo a wide range of classical carbonyl chemistry reactions, including:
Claisen-Schmidt Condensation: Reaction with ketones to form chalcones (unsaturated ketones). researchgate.net
Cyclization Reactions: The chalcones can then be cyclized with reagents like urea (B33335) or thiourea (B124793) to afford pyrimidine (B1678525) derivatives. researchgate.net
Formation of Imines and Oximes: Reaction with hydrazines or hydroxylamine (B1172632) to yield hydrazones and oximes, respectively. researchgate.net
These transformations demonstrate how this compound serves as a precursor for constructing diverse and complex heterocyclic systems.
Table 2: Examples of Derivatives Synthesized Using this compound as a Reagent
| Starting Substrate | Reagent System | Key Transformation | Product Class / Example | Reference |
| (Not specified) | This compound / Other precursors | Ring formation / Formylation | 3-Formyl-2-(4-methoxybenzyl)pyrazol-1-oxide | sigmaaldrich.com |
| Imidazo/pyridine ring | This compound / POCl₃ | Vilsmeier-Haack Formylation | 3-Carbaldehyde-imidazo/pyridine | researchgate.net |
| 3-Carbaldehyde-imidazo/pyridine | Aryl ketones | Claisen-Schmidt Condensation | Chalcone derivatives | researchgate.net |
| Chalcone derivative | Urea / Thiourea | Cyclization | Oxopyrimidine and thiopyrimidine derivatives | researchgate.net |
Applications of N Methyl N 2 Pyridyl Formamide in Advanced Organic Synthesis
N-Methyl-N-(2-Pyridyl)formamide as a Building Block in Complex Molecular Synthesis
This compound's utility as a building block stems from its distinct chemical properties. The pyridine (B92270) ring enhances its reactivity and solubility, while the formamide (B127407) group provides a reactive site for various chemical transformations. chemimpex.com This combination allows for its participation in a range of reactions, including condensation and substitution, making it a valuable tool for chemists. chemimpex.com
Construction of Diverse Organic Scaffolds
The concept of scaffold diversity is crucial in drug discovery, as it allows for the exploration of a wider chemical space to identify novel bioactive molecules. nih.gov this compound serves as a foundational component in the synthesis of various heterocyclic and polycyclic scaffolds. Its ability to undergo controlled chemical modifications enables the generation of libraries of complex small molecules with unique skeletal structures. nih.gov This diversification is essential for creating compounds with novel biological activities.
The formyl group in this compound, also known as Meyers' Reagent, is a key functional group that can be readily transformed. sigmaaldrich.comtcichemicals.com This facilitates the introduction of various substituents and the formation of new ring systems. For instance, it can be utilized in reactions that lead to the expansion of existing ring structures, a technique that is particularly useful for creating medium-sized rings which are underrepresented in many compound libraries. nih.gov
Synthesis of Specific Functionalized Molecules, e.g., 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide
A specific application of this compound is in the synthesis of 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide. sigmaaldrich.com In this synthesis, this compound acts as a formylating agent. sigmaaldrich.com The reaction highlights the compound's ability to introduce a formyl group into a target molecule, a critical step in building the desired pyrazole-1-oxide structure. Pyrazole (B372694) N-oxides are a class of heterocyclic N-oxides that have gained attention for their potential applications in energetic materials due to their unique oxygen balance and high energy density. mdpi.com
The synthesis of such functionalized molecules demonstrates the precision and efficiency that this compound offers in organic synthesis. chemimpex.com The ability to selectively introduce functional groups is paramount in constructing complex molecules with specific properties and biological activities.
Role of this compound in Pharmaceutical Intermediate Synthesis
The pharmaceutical industry heavily relies on the synthesis of novel organic molecules for drug discovery and development. mdpi.com this compound plays a significant role as a key intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com
Development of Pharmaceutical Precursors
This compound serves as a crucial precursor in the development of a wide array of pharmaceutical agents. chemimpex.com Its structural framework is incorporated into the final drug molecule, or it is used to facilitate the synthesis of more complex intermediates. The compound's reactivity allows for the efficient construction of the core structures of many biologically active compounds. chemimpex.com
For example, the synthesis of various N-methyl secondary amides, a common motif in biologically active compounds, can be achieved through reactions involving formamide derivatives. rsc.org This highlights the importance of formamides like this compound in creating the foundational structures of potential drugs.
Contribution to Drug Design and Discovery
The process of drug design and discovery often involves the synthesis and screening of large libraries of compounds to identify lead molecules with desired therapeutic effects. beilstein-journals.org The structural versatility of this compound allows for the creation of diverse derivatives, which can be screened for new therapeutic activities. chemimpex.com
The "methyl effect," where the addition of a methyl group can significantly alter the biological activity of a compound, is a well-documented phenomenon in medicinal chemistry. nih.gov The N-methyl group in this compound is a key feature that can influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. nih.gov This strategic methylation can lead to enhanced potency and selectivity of the final drug molecule.
Implications for Neurological Disorder Therapeutics Research
Research has specifically highlighted the utility of this compound in the development of drugs targeting neurological disorders. chemimpex.com The pyridine moiety is a common feature in many centrally acting drugs, and its presence in this building block makes it a valuable starting point for the synthesis of novel neurotherapeutics.
For instance, ROCK inhibitors, which are being investigated for the treatment of neurodegenerative diseases, have been designed using molecular hybridization strategies that could potentially involve pyridine-containing fragments. nih.gov The ability to synthesize a variety of derivatives from this compound provides a platform for exploring new chemical space in the search for effective treatments for complex neurological conditions.
This compound in Agrochemical Development
This compound is a versatile chemical compound that has found applications within the field of agricultural chemistry. chemimpex.com Its utility extends to the development and formulation of agrochemicals, where it can play a role in improving the performance of active ingredients. chemimpex.com The compound serves as an intermediate and a formulation component in the creation of products designed to enhance crop yields. chemimpex.com
Formulation of Agrochemicals
The physical and chemical properties of this compound make it a suitable component for use in agrochemical formulations. chemimpex.com Its liquid state at room temperature, thermal stability, and compatibility with a range of solvents are advantageous for creating stable and effective pesticide and herbicide products. chemimpex.com In these formulations, it may function as a solvent or a carrier for the active ingredients, ensuring their uniform distribution and stability.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Appearance | Clear colorless liquid |
| Density | 1.137 g/mL at 25 °C (lit.) sigmaaldrich.com |
| Boiling Point | 71-72 °C at 0.05 mmHg (lit.) sigmaaldrich.com |
| Refractive Index | n20/D 1.566 (lit.) sigmaaldrich.com |
This data is compiled from literature values and provides a basis for its application in chemical formulations. sigmaaldrich.com
Research on Efficacy Enhancement of Pesticides and Herbicides
Research in agricultural chemistry has utilized this compound for its potential to enhance the efficacy of both pesticides and herbicides. chemimpex.com The goal of such research is to develop more potent agrochemical mixtures that can effectively control a broad spectrum of weeds and pests, sometimes reducing the required concentration of the primary active substance. While specific quantitative data on efficacy enhancement by this particular formamide is proprietary or limited in public literature, its role is established as a performance-enhancing additive in formulations. chemimpex.com Its function could be linked to improving the solubility or uptake of the active pesticide or herbicide in the target organism.
Table 2: Potential Roles of this compound in Enhancing Agrochemical Efficacy
| Potential Role | Description |
| Solvent/Co-solvent | Improves the solubility and stability of the primary active ingredient in the final product formulation. chemimpex.com |
| Adjuvant/Carrier | May facilitate the absorption and translocation of the herbicide or pesticide within the target pest or plant. |
| Synthetic Intermediate | Used as a building block in the synthesis of more complex and potent active agrochemical compounds. chemimpex.com |
Integration of this compound into Multi-Step Synthetic Strategies
Beyond its use in formulations, this compound is a valuable reagent in advanced organic synthesis. chemimpex.com It is particularly recognized as a formylating agent, often referred to as "Meyer's Reagent". sigmaaldrich.comtcichemicals.com In this capacity, it is used to introduce a formyl group (-CHO) into a molecule, a critical step in the construction of many complex chemical structures. chemimpex.com
Its unique structure, featuring a pyridine ring, enhances its reactivity and makes it an effective building block for creating diverse and complex molecules with high precision. chemimpex.com The integration of this compound into multi-step syntheses allows chemists to efficiently build molecular frameworks for new pharmaceuticals and other specialized chemicals. chemimpex.comsigmaaldrich.com A documented application includes its use in the synthesis of 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide. sigmaaldrich.com
Table 3: Application of this compound in a Synthetic Reaction
| Reaction Step | Reactant(s) | Reagent | Product | Role of this compound |
| Formylation | Pyrazole derivative | This compound | 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide | Serves as the formyl group donor (Formylating Agent). sigmaaldrich.com |
Theoretical and Computational Investigations of N Methyl N 2 Pyridyl Formamide
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are instrumental in elucidating the electronic structure of N-Methyl-N-(2-pyridyl)formamide and its implications for reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate molecular electrostatic potential (MEP).
The electronic landscape of this compound is characterized by the interplay between the electron-withdrawing formyl group and the electron-donating N-methyl-N-(2-pyridyl) moiety. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the formyl group are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the formyl carbon atom is electron-deficient and serves as a primary site for nucleophilic attack, which is the basis for its utility as a formylating agent.
Frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the N-methyl-N-(2-pyridyl) fragment, indicating its electron-donating nature. The Lowest Unoccupied Molecular Orbital (LUMO), on the other hand, is predominantly centered on the formyl group, highlighting its electrophilic character. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and reactivity.
| Parameter | Description | Typical Calculated Values | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.5 to 6.5 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | Measure of the molecule's overall polarity | 3.0 to 4.0 D | Influences solubility and intermolecular interactions. |
Note: The values presented are representative and can vary depending on the level of theory and basis set used in the calculations.
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving this compound. By calculating the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
One of the primary applications of this compound is in formylation reactions. DFT calculations can model the nucleophilic attack of an organometallic reagent on the formyl carbon, followed by the departure of the N-methyl-N-(2-pyridyl)amino group. These calculations can help in understanding the role of the pyridine nitrogen in coordinating to the metal center of the nucleophile, thereby facilitating the reaction.
Recent studies on related systems have demonstrated the utility of DFT in elucidating the divergent reactivity of amides in cross-coupling reactions. acs.org For instance, in photoredox/nickel dual catalysis, DFT calculations can rationalize the selective C-C or C-N bond formation by analyzing the electronic structure of key intermediates and the energetics of competing pathways, such as those involving hydrogen atom transfer (HAT) or triplet energy transfer (EnT). acs.org
| Reaction Type | Computational Method | Key Findings |
| Formylation | B3LYP/6-31G(d) | Elucidation of the transition state for nucleophilic attack on the formyl carbon. |
| Cross-Coupling | M06-2X/def2-TZVP | Identification of distinct mechanistic pathways (HAT vs. EnT) leading to different products. acs.org |
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound, particularly the rotation around the N-C(pyridyl) and N-C(formyl) bonds, plays a crucial role in its reactivity and interaction with other molecules. Conformational analysis, often performed using a combination of quantum mechanics and molecular mechanics (QM/MM) methods, helps to identify the most stable conformers and the energy barriers between them.
Studies on analogous N'-(2-pyridyl)formamidines have shown a preference for a conformation where the pyridine and imino nitrogen lone pairs are anti to each other. Current time information in Edmonton, CA. Similar conformational preferences are expected for this compound, which can be verified through computational scans of the relevant dihedral angles.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in solution. By simulating the motion of the molecule over time, MD can reveal how solvent molecules interact with different parts of the solute and how conformational changes occur on the picosecond to nanosecond timescale. This information is valuable for understanding reaction kinetics and the role of the solvent in stabilizing intermediates and transition states.
| Dihedral Angle | Description | Predicted Stable Conformation (Energy Minimum) |
| C(pyridyl)-N-C(formyl)=O | Rotation around the N-C(formyl) bond | Planar or near-planar to maximize amide resonance. |
| N-C(pyridyl)-C(pyridyl)-N(pyridyl) | Rotation around the N-C(pyridyl) bond | Anti-periplanar arrangement of the formyl group and the pyridine nitrogen lone pair. |
Prediction of Spectroscopic Signatures for Mechanistic Elucidation
Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions, when compared with experimental data, can provide strong evidence for proposed reaction mechanisms and the structures of transient intermediates.
For this compound, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.net This can be particularly useful for assigning peaks in the experimental spectrum and for identifying changes in the electronic environment of specific atoms upon reaction. For instance, a significant downfield shift of the formyl proton and carbon signals would be expected upon coordination to a Lewis acid. Experimental ¹H NMR data shows pyridyl protons in the range of δ 8.3–8.5 ppm and the N-methyl group at approximately δ 3.2 ppm, while the ¹³C NMR spectrum exhibits the formamide (B127407) carbonyl carbon in the region of δ 165–170 ppm.
Similarly, the calculation of vibrational frequencies can aid in the interpretation of IR spectra. The characteristic C=O stretching frequency of the formyl group is a sensitive probe of its electronic environment. Changes in this frequency can indicate the formation of hydrogen bonds or coordination to a metal center.
| Spectroscopic Technique | Predicted Parameter | Typical Calculated Value | Experimental Value |
| ¹H NMR | Chemical Shift (formyl proton) | ~8.2 ppm | Not explicitly stated in search results |
| ¹³C NMR | Chemical Shift (carbonyl carbon) | ~163 ppm | δ 165–170 ppm |
| IR | Vibrational Frequency (C=O stretch) | ~1700 cm⁻¹ | Not explicitly stated in search results |
Note: Calculated spectroscopic parameters are dependent on the computational method, basis set, and the inclusion of solvent effects.
Future Research Perspectives on N Methyl N 2 Pyridyl Formamide
Exploration of Novel Reactivity Modes and Catalytic Roles
While N-Methyl-N-(2-pyridyl)formamide is well-regarded as a formylating agent, future research is anticipated to uncover new modes of reactivity and catalytic functionalities. The presence of both a Lewis basic pyridine (B92270) nitrogen and an amide moiety suggests that this molecule and its derivatives could participate in a wider range of chemical transformations than currently exploited.
One promising area is the development of organocatalysts based on the N-aryl formamide (B127407) scaffold. Computational studies on related systems have elucidated the mechanisms of organocatalytic reactions, providing a basis for designing new catalysts. nih.gov For instance, the pyridine nitrogen can act as a hydrogen bond acceptor, while the amide hydrogen can act as a donor, facilitating stereoselective transformations. nih.gov The synthesis of asymmetrically N-substituted pyridinophane derivatives, which can act as ligands for metal catalysts, further highlights the potential for creating novel catalytic systems for applications in coordination chemistry. rsc.org These macrocyclic ligands can be tailored to influence the electronic and steric properties of a metal center, opening up possibilities for new catalytic reactions. rsc.org
Future investigations may focus on leveraging the unique electronic properties of the this compound core to mediate or catalyze reactions beyond formylation. This includes exploring its potential in C-H activation, cross-coupling reactions where it acts as more than just a formyl donor, and in asymmetric catalysis, an area of ever-growing importance in the synthesis of chiral molecules.
Expansion of Synthetic Applications in Emerging Fields
The application of this compound is expected to expand beyond its traditional use in pharmaceuticals and agrochemicals into emerging high-tech fields. chemimpex.com These areas include materials science and chemical biology, where the unique properties of this compound can be harnessed to create novel functional molecules and materials.
In materials science, the pyridyl and formamide groups offer sites for polymerization and modification, suggesting its potential as a monomer or building block for functional polymers. While specific examples of polymers derived directly from this compound are still emerging, the synthesis of complex pyridinophane macrocycles from related precursors points towards the feasibility of creating advanced materials with tailored properties. rsc.orgkit.edu These materials could find applications in areas such as gas separation, thermal management, and electronics. nd.edu
In the realm of chemical biology, derivatives of this compound could be developed as fluorescent probes for the detection of metal ions and other biologically relevant species. nih.gov The pyridine moiety is a known chelator for metal ions, and by incorporating fluorophores, sensitive and selective sensors can be designed. nih.gov For example, Schiff-based fluorescent probes incorporating triazole and rhodamine moieties have demonstrated high selectivity and sensitivity for Hg2+ ions. nih.gov Furthermore, its role as a key intermediate in the synthesis of biologically active pyridine and pyrimidine (B1678525) derivatives, such as c-Met inhibitors for cancer therapy, underscores its continued importance in medicinal chemistry. nih.gov
| Application Field | Potential Use of this compound and its Derivatives |
| Materials Science | Monomer for functional polymers, building block for macrocyclic ligands in advanced materials. |
| Chemical Biology | Precursor for fluorescent probes for metal ion detection, intermediate in the synthesis of bioactive molecules. |
| Medicinal Chemistry | Scaffold for the development of novel therapeutics, such as kinase inhibitors. |
Development of Sustainable Synthetic Methodologies
The chemical industry is increasingly focusing on green and sustainable manufacturing processes. Future research on this compound will undoubtedly be influenced by this trend, leading to the development of more environmentally friendly and efficient synthetic routes.
One of the most promising avenues is the use of continuous flow chemistry. Flow synthesis offers several advantages over traditional batch processes, including improved safety, shorter reaction times, reduced waste, and easier scale-up. nih.govresearchgate.net For instance, a continuous flow method for the α-methylation of pyridines using a packed-bed reactor with a Raney® nickel catalyst has been successfully demonstrated, providing a greener alternative to conventional methods. nih.govresearchgate.net A similar approach could be adapted for the synthesis of this compound. Furthermore, a patented two-step continuous process for the production of N-methylformamide from methanol (B129727) highlights the industrial feasibility of such methodologies. google.com
Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another green chemistry approach that holds promise. researchgate.net This technique has been successfully applied to the synthesis of a variety of organic molecules, including heterocyclic compounds. researchgate.net The development of a mechanochemical route to this compound would significantly reduce solvent waste and energy consumption.
| Sustainable Methodology | Potential Advantages for this compound Synthesis |
| Continuous Flow Chemistry | Increased safety, shorter reaction times, reduced waste, and scalability. |
| Mechanochemistry | Reduced or eliminated solvent use, lower energy consumption. |
| Catalytic Dehydrogenation | Use of readily available starting materials and potential for continuous processing. |
Interdisciplinary Research Integrating this compound
The full potential of this compound will be realized through interdisciplinary research that combines synthetic chemistry with other fields such as biology, computational science, and agricultural science. Such collaborations will enable a deeper understanding of the compound's properties and accelerate the development of new applications.
A prime example of this interdisciplinary approach is in the development of new crop protection chemicals. This compound serves as an intermediate in the synthesis of various agrochemicals. chemimpex.com Integrated research programs that combine the synthesis of novel derivatives with biological screening and mode-of-action studies are crucial for the discovery of next-generation pesticides that are both effective and environmentally benign.
Furthermore, the integration of computational modeling with experimental studies can provide valuable insights into the reactivity and biological activity of this compound derivatives. nih.gov Molecular modeling can be used to predict the properties of new compounds, rationalize structure-activity relationships, and guide the design of more potent and selective molecules. nih.gov This synergistic approach, combining synthesis, biological evaluation, and computational chemistry, has been successfully applied to the development of novel pyridine derivatives with anticancer and anti-inflammatory properties. nih.gov
Q & A
Q. What are the established synthetic routes for N-Methyl-N-(2-pyridyl)formamide, and how do reaction conditions influence yield?
this compound is synthesized via formamide-mediated alkylation or condensation reactions. A robust method involves reacting 2-aminopyridine with methyl formate under controlled basic conditions (e.g., potassium carbonate in DMF at 60–80°C). Variations include using N-methylformamide derivatives in C1-extension reactions of organometallics, where the pyridyl group acts as a directing moiety . Yield optimization requires strict anhydrous conditions to prevent hydrolysis of the formamide group. Lower temperatures (≤60°C) reduce byproduct formation, such as N-oxide derivatives, while extended reaction times (12–24 hours) improve conversion rates.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : -NMR (δ 8.3–8.5 ppm for pyridyl protons, δ 3.2 ppm for N-methyl group) and -NMR (δ 165–170 ppm for the formamide carbonyl) confirm structural integrity .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. The pyridyl nitrogen and formamide oxygen often participate in hydrogen bonding, influencing lattice stability .
- Mass Spectrometry : ESI-MS (m/z 137.1 [M+H]+) validates molecular weight (136.15 g/mol) .
Q. What are the primary research applications of this compound in organic synthesis?
It serves as:
- Meyers Reagent : A chiral auxiliary in asymmetric reductions of ketimines, achieving >90% enantiomeric excess (ee) in some cases .
- Pharmaceutical Intermediate : Key in synthesizing Rosiglitazone maleate (anti-diabetic drug) via condensation with thiazolidinedione derivatives .
- Ligand Precursor : Forms coordination complexes with transition metals (e.g., Fe(II)) for catalytic studies .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Storage : Keep under inert gas (N/Ar) at 2–8°C to prevent oxidation.
- Exposure Control : Use fume hoods and nitrile gloves; the compound may cause respiratory irritation (TCI safety data) .
- Spill Management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) to degrade formamide residues.
Advanced Research Questions
Q. How does this compound facilitate enantioselective reactions, and what mechanistic insights exist?
The pyridyl nitrogen enhances Lewis basicity, enabling coordination with metal catalysts (e.g., Zn or Cu). In ketimine reductions, the formamide’s chiral environment directs hydride transfer, as demonstrated in studies achieving 95% ee for β-amino alcohol products. DFT calculations suggest a six-membered transition state involving metal-formamide coordination .
Q. What role does this compound play in the synthesis of anti-HIV agents or anti-diabetic drugs?
It is a precursor in non-nucleoside reverse transcriptase inhibitors (NNRTIs) and Rosiglitazone:
- Rosiglitazone Synthesis : Condensation with 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde yields a thiazolidinedione intermediate critical for PPAR-γ activation .
- NNRTI Development : Pyridyl-formamide derivatives improve binding affinity to HIV-1 reverse transcriptase by forming π-π interactions with aromatic residues .
Q. How can contradictory reactivity data in formamide-mediated reactions be resolved?
Discrepancies in reaction outcomes (e.g., competing hydrolysis vs. alkylation) arise from moisture sensitivity. Strategies include:
Q. What analytical challenges arise in quantifying trace impurities in this compound?
HPLC-MS with a C18 column (UV detection at 254 nm) resolves impurities like N-methylpyridinium byproducts. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
